Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) [] developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection [, , , , , , , , , , , , , , ]. As an antiviral agent, Doravirine plays a crucial role in scientific research, particularly in the fields of virology, pharmacology, and medicinal chemistry [, ]. Its unique resistance profile makes it a valuable tool in combating HIV-1 infection [, , ].
Doravirine is classified as an antiretroviral medication within the NNRTI category. It was developed by Merck & Co., Inc. and received approval from the U.S. Food and Drug Administration in 2019 for use in adults with HIV-1. The compound is designed to be used in combination with other antiretroviral agents to improve treatment outcomes and reduce the likelihood of resistance development.
The synthesis of doravirine involves several key steps, starting from 4-trifluoromethyl nicotinic acid as a precursor. The synthesis process includes:
The entire process is optimized for low toxicity, cost-effectiveness, and high product purity, making it suitable for large-scale production .
Doravirine has a complex molecular structure characterized by a diarylpyrimidine core. The molecular formula is CHFNO, with a molecular weight of approximately 373.36 g/mol. The structural features include:
The three-dimensional arrangement of these components plays a critical role in its interaction with the target enzyme .
Doravirine's synthesis involves several chemical reactions:
These reactions are optimized for conditions that minimize by-products and maximize yield .
Doravirine exerts its antiviral effect by binding non-competitively to the HIV reverse transcriptase enzyme. This binding disrupts the enzyme's function, preventing the conversion of viral RNA into DNA—a critical step in the viral replication cycle.
Key data regarding doravirine's mechanism include:
Doravirine exhibits several notable physical and chemical properties:
These properties contribute to doravirine's effectiveness as an oral medication administered once daily without regard to food intake .
Doravirine is primarily used in the treatment of HIV-1 infection as part of combination antiretroviral therapy regimens. Its unique properties allow it to be effective against drug-resistant strains of HIV, making it a critical component in managing HIV treatment strategies.
Additionally, ongoing research explores its potential use in other viral infections or as part of innovative therapeutic combinations aimed at improving patient outcomes in diverse populations affected by HIV .
Doravirine represents a significant advancement in antiretroviral therapy as a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) specifically engineered to overcome limitations of earlier agents in this class. Approved by the FDA in 2018 and subsequently in the EU and Japan, doravirine (marketed as Pifeltro®) demonstrates potent activity against HIV-1 subtypes A, B, C, D, AE, AG, and others, with EC₅₀ values ranging from 0.6 nM to 10 nM [1] [7]. Its development addressed critical unmet needs in HIV therapeutics, particularly the prevalence of resistance mutations that compromised earlier NNRTIs. The molecular structure incorporates a pyridinone scaffold with strategically positioned functional groups that confer activity against viral strains harboring common resistance mutations such as K103N, Y181C, and G190A [1] [4]. This targeted design approach has positioned doravirine as a valuable therapeutic option within modern antiretroviral regimens, particularly for treatment-naïve patients and those with specific resistance profiles.
The development of NNRTIs has been marked by successive generations of compounds addressing the evolving challenges of HIV treatment:
First-generation agents (nevirapine, delavirdine, efavirenz) revolutionized HIV therapy in the 1990s but were plagued by low genetic barriers to resistance. Single-point mutations like K103N could confer class-wide resistance, leading to virologic failure [1] [4]. Efavirenz, while effective, frequently caused neuropsychiatric adverse effects (dizziness, sleep disturbances) in up to 50% of patients, compromising adherence [5].
Second-generation NNRTIs (etravirine, rilpivirine) offered improved resistance profiles through conformational flexibility, enabling adaptation to mutated binding pockets. However, they still exhibited variable efficacy against certain mutations (e.g., E138K) and maintained pharmacokinetic limitations, including food requirements and drug-drug interactions mediated by CYP3A4 induction or inhibition [1] [7].
The high prevalence of transmitted NNRTI resistance mutations (>10% in some regions) created a compelling need for agents with robust activity against resistant strains and favorable tolerability profiles [7]. Doravirine emerged from this context as a structurally distinct NNRTI designed specifically to overcome these limitations while offering once-daily dosing without food restrictions.
Table 1: Evolution of Key NNRTI Characteristics
Generation | Representative Agents | Key Resistance Mutations | Major Limitations |
---|---|---|---|
First | Nevirapine, Efavirenz | K103N, Y181C, G190A | Low genetic barrier to resistance; CYP450 induction; Neuropsychiatric effects |
Second | Etravirine, Rilpivirine | E138K, Y181I/V | Food requirements; Variable resistance coverage; CYP interactions |
Third | Doravirine | V106A/M, F227C | Minimal CYP induction; Lower resistance rates; Improved CNS tolerability |
The development of doravirine by Merck & Co. exemplifies structure-based drug design targeting HIV reverse transcriptase's allosteric pocket:
Scaffold optimization originated from high-throughput screening hit benzene sulfonamide 19 (WT RT IC₅₀ = 4.1 nM) with poor pharmacokinetics. Molecular modeling comparisons with GW678248 guided replacement with a diaryl ether fragment, yielding compound 21 with improved metabolic stability. Further refinement produced amide-containing compound 22 (IC₅₀ = 0.14 nM against WT RT), but its amide moiety underwent rapid hydrolysis in vivo [4].
Heterocycle substitution replaced the metabolically labile amide, leading to MK-4965 (6-amino-7-azaindazole derivative; WT RT IC₅₀ = 0.20 nM). Though potent, its pyrazolopyridine moiety created strong crystal lattice interactions, resulting in poor aqueous solubility (0.2 ng/mL) and low oral bioavailability (15% in rats) [4] [8].
Pyridone introduction replaced the central phenyl ring, yielding 4-chloro pyridone 24 with excellent potency against WT and double-mutant viruses (K103N/Y181C EC₉₅ = 69 nM). However, it displayed high inter-animal exposure variability (AUC = 1.5–38 μM·h) and a short half-life (2.2 hours) in rats [4].
Fluorine incorporation proved pivotal: replacing the 4-chloro group with trifluoromethyl produced compound 25, which exhibited significantly improved plasma stability (rat t₁/₂ = 7.0 hours) despite slightly reduced antiviral activity. The trifluoromethyl group enhanced metabolic resistance by forming a strong C-F bond resistant to oxidation, while its lipophilic character improved membrane permeability. Crucially, fluorine's moderate steric size and electron-withdrawing properties optimized interactions with Tyr188 and Tyr181 in the NNRTI binding pocket through hydrophobic and van der Waals forces [4].
Final optimization addressed solubility limitations by replacing pyrazolopyridine with methyltriazolone, yielding doravirine. This modification maintained antiviral potency while achieving balanced pharmacokinetics: rat oral bioavailability increased to 52%, with plasma concentrations exceeding the protein-binding-adjusted EC₉₅ for 24 hours post-dose [4] [7].
Table 2: Key Optimization Stages in Doravirine's Development
Compound | Core Structure | Antiviral Potency (EC₉₅, nM) | Key Advancement | Limitation |
---|---|---|---|---|
19 | Benzene sulfonamide | 4.1 (WT RT IC₅₀) | Screening hit | Poor PK |
22 | Diaryl ether amide | 0.14 (WT RT IC₅₀) | Increased potency | Amide hydrolysis |
MK-4965 | 7-Azaindazole | 5.0 (WT HIV) | Metabolic stability | Poor solubility (0.2 ng/mL) |
24 | 4-Chloro pyridone | 8 (WT HIV) | Activity vs K103N/Y181C | Short half-life (2.2h) |
25 | 4-CF₃ pyridone | >20 (WT HIV) | Improved t₁/₂ (7.0h) | Low bioavailability (15%) |
Doravirine | 4-CF₃ pyridone + methyltriazolone | 20 (WT HIV) | Optimal PK/PD profile | None significant |
Doravirine (chemical name: 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinyl}oxy)benzonitrile) belongs to the pyridinone class of NNRTIs with a molecular formula of C₁₇H₁₁ClF₃N₅O₃ (molecular weight: 425.75 g/mol) [6] [8]. Its structure features three pharmacologically critical regions:
Synthetic Approaches:Industrial-scale synthesis employs convergent routes with key challenges in forming the diaryl ether linkage and introducing the trifluoromethyl group:
The synthetic routes demonstrate innovative solutions to regiochemical challenges, particularly the selective ether formation on the pyridinone ring and introduction of the stable trifluoromethyl group early in the synthesis. Process optimization has focused on reducing heavy metal catalysts, improving atom economy, and controlling genotoxic impurities to meet pharmaceutical manufacturing standards.
Table 3: Key Synthetic Pathways for Doravirine
Synthetic Step | Reaction Type | Conditions | Yield | Critical Parameters |
---|---|---|---|---|
Diaryl Ether Formation | Nucleophilic Aromatic Substitution | K₂CO₃, NMP, 80-100°C | 85-92% | Exclusion of oxygen to prevent oxidation |
Pyridone Chlorination | Chlorodehydroxylation | POCl₃, reflux | 90-95% | Strict temperature control |
Triazolone Alkylation | N-Alkylation | Phase-transfer catalyst, NaOH/DCM | 75-82% | pH maintenance (9.5-10.5) |
Schiemann Reaction | Diazotization/Fluorination | NaNO₂/HCl then HBF₄ | 60-65% | Low temperature (-5°C to 0°C) |
Final Ether Coupling (Route B) | Nucleophilic Aromatic Substitution | Cs₂CO₃, DMF, 120°C | 70-78% | Anhydrous conditions |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9